molecular formula C29H29N7 B2701912 N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-21-7

N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2701912
CAS No.: 946288-21-7
M. Wt: 475.6
InChI Key: BAFQDDUPWDIWFF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications. The structure features:

  • A 1-phenyl group at position 1 of the pyrazolo-pyrimidine core.
  • A 6-(4-phenylpiperazin-1-yl) substituent, introducing a phenylpiperazine moiety known for modulating receptor affinity and solubility .
  • An N-(3,4-dimethylphenyl) group at position 4, which enhances lipophilicity and steric bulk compared to simpler aryl substituents .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7/c1-21-13-14-23(19-22(21)2)31-27-26-20-30-36(25-11-7-4-8-12-25)28(26)33-29(32-27)35-17-15-34(16-18-35)24-9-5-3-6-10-24/h3-14,19-20H,15-18H2,1-2H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFQDDUPWDIWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 946288-21-7, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC29H29N7
Molecular Weight475.6 g/mol
StructureChemical Structure

The compound's mechanism of action primarily involves the inhibition of specific kinases and cholinesterase enzymes. It has been observed to interact with various targets, including:

  • Epidermal Growth Factor Receptor (EGFR) : This compound has shown dual inhibition properties against EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial in cancer progression and angiogenesis .
  • Cholinesterase Enzymes : It also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), impacting the cholinergic pathway and potentially offering therapeutic benefits in neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated:

  • Inhibition of Tumor Growth : The compound effectively inhibits the growth of cancer cell lines such as MCF-7, leading to apoptosis and cell cycle arrest .
  • Mechanistic Insights : Molecular docking studies have elucidated its binding affinity to kinase domains, suggesting a competitive inhibition mechanism similar to ATP .

Neuroprotective Effects

The inhibition of cholinesterases suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Study 1: Anticancer Efficacy

A study conducted on various phenylpyrazolo[3,4-d]pyrimidine derivatives highlighted that compounds similar to this compound showed IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR2. The most potent analogs demonstrated significant tumor growth inhibition in xenograft models .

Study 2: Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory activity of this compound revealed that it effectively reduced AChE activity by up to 70% at specific concentrations, indicating its potential as a therapeutic agent for cognitive disorders .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Core Structure Position 1 Position 6 Position 4 Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Notes
Target Compound Pyrazolo[3,4-d]pyrimidine Phenyl 4-Phenylpiperazin-1-yl 3,4-Dimethylphenyl Not Provided ~475 (Estimated) High lipophilicity; potential kinase binding
N-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Phenyl 4-Methylpiperazin-1-yl 4-Methylphenyl C23H25N7 399.5 Lower steric bulk; improved solubility
N-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Phenyl Unsubstituted 3,4-Dimethoxyphenyl C19H17N5O2 347.37 Polar substituents; reduced logP
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl Unsubstituted Benzyl C19H15ClN6 370.81 Chlorine enhances electronic interactions
6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 4-Ethylpiperazine Functionalized phenyl (1S)-1-Phenylethyl C27H32N6 440.58 Kinase inhibition (e.g., MAPK10)

Key Observations

Position 6 Substituents :

  • The target compound’s 4-phenylpiperazine group (vs. 4-methylpiperazine in ) increases aromaticity and may enhance binding to serotonin or dopamine receptors .
  • Piperazine derivatives generally improve solubility, but the phenyl group in the target compound could offset this by increasing hydrophobicity.

Position 4 Substituents :

  • The 3,4-dimethylphenyl group in the target compound is more lipophilic than the 3,4-dimethoxyphenyl group in , likely favoring blood-brain barrier penetration .
  • Chlorophenyl () and benzyl groups introduce electronegative or bulky moieties, altering target selectivity .

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